molecular formula C15H18BrN3O2S B4955482 [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate

[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate

Cat. No.: B4955482
M. Wt: 384.3 g/mol
InChI Key: HJVGIMVBZKWRCW-UHFFFAOYSA-N
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Description

[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a bromophenyl group, a dioxopyrrolidin ring, and a diethylcarbamimidothioate moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate typically involves multiple steps, starting with the preparation of the bromophenyl and dioxopyrrolidin intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include bromine, pyrrolidinone derivatives, and diethylcarbamimidothioate precursors. The reaction conditions often involve controlled temperatures, solvents like toluene or dichloromethane, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and product purity. The optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The dioxopyrrolidin ring can be reduced to form hydroxyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions include phenol derivatives, hydroxyl derivatives, and substituted phenyl derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromophenyl group can be tagged with radioactive isotopes for imaging and diagnostic purposes.

Medicine

In medicine, [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of [1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with active site residues, while the dioxopyrrolidin ring can stabilize the compound within the binding pocket. The diethylcarbamimidothioate moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N’-diethylcarbamimidothioate is unique due to its combination of a bromophenyl group, a dioxopyrrolidin ring, and a diethylcarbamimidothioate moiety. This unique structure imparts specific chemical properties and biological activities that are not found in other similar compounds.

Properties

IUPAC Name

[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-3-17-15(18-4-2)22-12-9-13(20)19(14(12)21)11-7-5-6-10(16)8-11/h5-8,12H,3-4,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVGIMVBZKWRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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